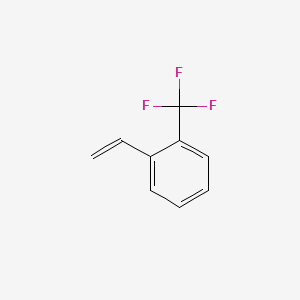

2-(Trifluoromethyl)styrene

描述

Significance of Organofluorine Compounds in Contemporary Chemistry

Organofluorine compounds, which are organic compounds containing at least one carbon-fluorine bond, have become a cornerstone of modern chemical research and industry. wikipedia.orgnumberanalytics.com The incorporation of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.com This is due to several distinctive features of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, which is one of the strongest in organic chemistry. wikipedia.org

The unique properties imparted by fluorine have led to the widespread application of organofluorine compounds across numerous fields. In medicinal chemistry, the introduction of fluorine atoms can enhance a drug's metabolic stability, bioavailability, and binding affinity, with over half of all agricultural chemicals and a significant number of pharmaceuticals containing fluorine. wikipedia.orgrsc.org Prominent examples of fluorinated pharmaceuticals include the antidepressant fluoxetine (B1211875) (Prozac) and the nonsteroidal anti-inflammatory drug celecoxib (B62257) (Celebrex). numberanalytics.com In materials science, organofluorine compounds are crucial for creating advanced materials like fluoropolymers (e.g., Teflon), which are valued for their high thermal stability and chemical resistance. wikipedia.orgnumberanalytics.com They also find use as refrigerants, solvents, and specialized reagents in organic synthesis, such as triflic acid. wikipedia.org The growing demand for these versatile compounds continues to drive research into new synthetic methodologies and applications. rsc.orgelsevier.com

Overview of Styrene (B11656) Derivatives in Polymer Science and Organic Synthesis

Styrene derivatives are a significant class of monomers in polymer science, prized for their versatility and the wide range of functional polymers they can produce through various chain-growth polymerization methods. rsc.org These polymers and copolymers are tailored for advanced applications by modifying the substituents on the styrene molecule. rsc.org The polymerization of styrene derivatives can be achieved through methods like living anionic polymerization and radical polymerization, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersities. tandfonline.comresearchgate.net

The properties of the resulting polystyrene-based materials, such as thermal stability and solubility, can be tuned by the choice of substituent. acs.orgmdpi.com For instance, introducing bulky cyclic structures can influence polymerization characteristics. rsc.org In organic synthesis, styrene derivatives serve as valuable building blocks. Their vinyl group readily participates in a variety of chemical reactions, including cycloadditions and substitution reactions, making them key intermediates in the synthesis of more complex molecules. rsc.org Researchers continue to explore new functionalized styrene monomers to develop novel materials and synthetic pathways. researchgate.net

Unique Attributes of 2-(Trifluoromethyl)styrene as a Monomer and Building Block

This compound, also known as 1-ethenyl-2-(trifluoromethyl)benzene, is a fluorinated styrene derivative that has attracted considerable attention for its unique characteristics. ontosight.aichemspider.com The presence of a trifluoromethyl (-CF3) group at the ortho position of the styrene ring significantly influences the molecule's electronic and steric properties. ontosight.ai This substitution imparts high electronegativity, thermal stability, and chemical stability, making it a valuable component in both polymer science and organic synthesis. ontosight.ai

As a monomer, this compound can be polymerized, often using free radical initiators, to produce fluorinated polymers. researchgate.net Research has shown that the polymerization rate of trifluoromethyl-substituted styrenes is influenced by the position of the -CF3 group. researchgate.net Polymers derived from styrenes with an ortho-substituted -CF3 group, such as poly(2-trifluoromethyl)styrene, exhibit a much higher glass transition temperature (Tg) compared to meta- or para-substituted analogues. researchgate.net This is attributed to the steric hindrance from the bulky -CF3 group being close to the polymer's main chain, which reduces the segmental mobility. researchgate.net Copolymers of this compound, for instance with methyl methacrylate (B99206), are transparent, thermally stable, and have the potential for use as novel optical materials. researchgate.netresearchgate.net

In organic synthesis, the trifluoromethyl group makes related styrene derivatives valuable building blocks for creating more complex fluorinated compounds. rsc.orgcymitquimica.com The unique electronic properties conferred by the -CF3 group influence the reactivity of the molecule in various chemical transformations. cymitquimica.comcymitquimica.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 395-45-9 sigmaaldrich.com |

| Molecular Formula | C₉H₇F₃ sigmaaldrich.comchemicalbook.com |

| Molecular Weight | 172.15 g/mol sigmaaldrich.comchemicalbook.com |

| Appearance | Liquid sigmaaldrich.com |

| Density | 1.175 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |

| Boiling Point | 61 °C at 40 mmHg sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.47 sigmaaldrich.com |

Research Findings on Trifluoromethyl-Substituted Styrene Polymerization

| Monomer | Polymerization Rate Order | Polymer Glass Transition Temp. (Tg) | Polymer Thermal Stability |

| 2-Trifluoromethyl styrene (2TFMS) | 2TFMS > Styrene (St) researchgate.net | High (due to steric hindrance) researchgate.net | High nih.govresearchgate.net |

| 3,5-bis(trifluoromethyl) styrene (35BTFMS) | 35BTFMS > 25BTFMS > 2TFMS researchgate.net | Lower than ortho-substituted polymers researchgate.net | Not specified |

| Styrene (St) | Slower than trifluoromethylated styrenes researchgate.net | ~70 °C nih.gov | Lower than CF₃-PSt nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-ethenyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3/c1-2-7-5-3-4-6-8(7)9(10,11)12/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWWQZSCLBZOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192644 | |

| Record name | o-(Trifluoromethyl)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-45-9 | |

| Record name | 1-Ethenyl-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=395-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(Trifluoromethyl)styrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000395459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(Trifluoromethyl)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(trifluoromethyl)styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Trifluoromethyl Styrene and Its Analogs

Established Synthetic Pathways

Several well-established methods are routinely employed for the synthesis of 2-(trifluoromethyl)styrene and its analogs. These pathways often involve classical organic reactions and transition metal-catalyzed couplings.

Dehydration of Substituted α-Methylbenzyl Alcohols via Grignard Reagents

A common route to styrenic compounds involves the dehydration of the corresponding α-methylbenzyl alcohols. In the context of this compound, this process would start with the synthesis of 1-(2-(trifluoromethyl)phenyl)ethanol. This precursor alcohol is readily prepared by the reaction of a Grignard reagent, such as methylmagnesium bromide, with 2-(trifluoromethyl)benzaldehyde.

The subsequent step is the acid-catalyzed dehydration of the resulting alcohol to yield the desired styrene (B11656) derivative. Various acidic catalysts, including mineral acids and solid acid catalysts like alumina (B75360) or titania, can be employed for this elimination reaction. researchgate.net For instance, the dehydration of 1-phenylethanol (B42297) to styrene is a well-known industrial process that can be achieved in either the liquid or vapor phase. researchgate.netgoogle.com While specific studies on the dehydration of 1-(2-(trifluoromethyl)phenyl)ethanol are not abundant in the readily available literature, the general principles of acid-catalyzed alcohol dehydration are applicable. The reaction proceeds through the protonation of the hydroxyl group, followed by the loss of water to form a carbocation intermediate, which then eliminates a proton to form the alkene. The reaction conditions, such as temperature and catalyst choice, are crucial for optimizing the yield of the styrene and minimizing side reactions. For example, the dehydration of substituted benzyl (B1604629) alcohols has been observed to be catalyzed by copper(II) and zinc(II) complexes. nih.gov

| Precursor Alcohol | Dehydration Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Phenylethanol | Gas phase, TiO2 or Al2O3 catalyst, 200-300 °C | Styrene | Not specified | researchgate.net |

| 1-Phenylethanol | Liquid phase, Amberlyst 15, 363 K | Styrene | Selectivity dependent on catalyst | researchgate.net |

| 1-(4-Trifluoromethylphenyl)ethanol | [Cu(mesoFOX-L1)(MeCN)][OTf]2 catalyst, 120 °C | 4-(Trifluoromethyl)styrene (B10332) | Slow reaction | nih.gov |

Ullmann Coupling and Subsequent Transformations

The Ullmann reaction is a classic method for the formation of biaryl compounds through the copper-catalyzed coupling of two aryl halides. wikipedia.orgthermofisher.com While traditionally used for C-C bond formation between two aromatic rings, modifications of the Ullmann coupling, often referred to as Ullmann-type reactions, can be employed to form a variety of bonds, including C-O, C-S, and C-N linkages. organic-chemistry.orgwikipedia.org

In the context of synthesizing this compound, a direct Ullmann coupling between a vinyl halide and 2-halotrifluoromethylbenzene is not a commonly reported method. However, the principles of the Ullmann reaction could potentially be adapted for such a transformation. This would likely involve the use of a copper catalyst, possibly in the presence of a ligand, to facilitate the cross-coupling. The reactivity of the aryl halide is a key factor, with aryl iodides generally being more reactive than bromides or chlorides. chem-station.com The reaction often requires high temperatures and polar aprotic solvents. thermofisher.com Modern variations of the Ullmann reaction using palladium or nickel catalysts have been developed, which can proceed under milder conditions. wikipedia.org

A hypothetical Ullmann-type approach to this compound could involve the coupling of a vinylating agent with an ortho-substituted trifluoromethylphenyl halide.

| Reactant 1 | Reactant 2 | Catalyst | Typical Conditions | Product | Reference |

|---|---|---|---|---|---|

| Aryl Halide | Aryl Halide | Copper | High temperature (>200 °C) | Symmetrical Biaryl | byjus.com |

| Aryl Halide | Aryl Halide | Palladium or Nickel | Milder conditions | Symmetrical or Unsymmetrical Biaryl | wikipedia.org |

| Aryl Halide | Alcohol/Amine/Thiol | Copper | High temperature, polar solvent | Aryl Ether/Amine/Thioether | wikipedia.org |

Ni-catalyzed Cross-coupling of 2-bromo-3,3,3-trifluoropropene with Aryl Grignard Reagents

Nickel-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds. The synthesis of α-(trifluoromethyl)styrene derivatives can be achieved through the reaction of 2-bromo-3,3,3-trifluoropropene (BTP) with aryl Grignard reagents in the presence of a nickel catalyst. This approach offers an alternative to palladium-catalyzed methods and can exhibit different reactivity and selectivity profiles.

Yamakawa and co-workers have reported the nickel-catalyzed Corriu-Kumada coupling reaction of BTP with arylmagnesium bromides. A variety of α-trifluoromethylstyrene derivatives can be obtained using this catalytic system. The choice of ligand is crucial for the success of the reaction, influencing both the yield and the selectivity.

| Aryl Grignard Reagent | Catalyst System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Phenylmagnesium bromide | NiCl2(dppp) | THF | Reflux | Moderate to Good | General methodology |

| Substituted Phenylmagnesium bromides | NiCl2(dppe) | THF | Reflux | Varies with substrate | General methodology |

Pd-catalyzed Cross-coupling of 2-bromo-3,3,3-trifluoropropene with Arylmagnesium Bromides

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the synthesis of styrenes. The reaction of 2-bromo-3,3,3-trifluoropropene (BTP) with arylmagnesium bromides, a type of Kumada-Corriu coupling, provides a direct route to α-(trifluoromethyl)styrene derivatives.

Research by Yamakawa and colleagues has demonstrated the effectiveness of this approach. They found that the choice of phosphine (B1218219) ligand is critical for achieving high yields. Among the various ligands tested, diphenylphosphinomethane (dppm) in conjunction with a Pd(II) complex, PdCl2(dppm), was found to be particularly effective. The reaction of BTP with phenylmagnesium bromide using this catalytic system in 1,4-dioxane (B91453) at 50°C for 30 minutes resulted in a 98% yield of α-trifluoromethylstyrene. This method was successfully applied to the synthesis of a range of α-trifluoromethylstyrene derivatives with satisfactory yields.

| Arylmagnesium Bromide | Catalyst System | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylmagnesium bromide | PdCl2(dppm) | 1,4-Dioxane | 50 °C | 30 min | 98% | Yamakawa et al. |

| 4-Methylphenylmagnesium bromide | PdCl2(dppm) | 1,4-Dioxane | 50 °C | 30 min | 85% | Yamakawa et al. |

| 4-Methoxyphenylmagnesium bromide | PdCl2(dppm) | 1,4-Dioxane | 50 °C | 30 min | 91% | Yamakawa et al. |

Palladium-Catalyzed Coupling of Vinyltrimethoxysilane (B1682223) with Halogenated Trifluoromethylbenzenes

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. wikipedia.org This reaction has been successfully employed for the synthesis of trifluoromethyl-substituted styrenes. A notable advantage of organosilanes is their stability, low toxicity, and ease of handling compared to other organometallic reagents. nih.gov

The synthesis of 4-(trifluoromethyl)styrene has been achieved via the palladium-catalyzed coupling of vinyltrimethoxysilane with 4-bromotrifluoromethylbenzene. This methodology can be extended to the synthesis of this compound by using 2-bromotrifluoromethylbenzene or other suitable 2-halotrifluoromethylbenzenes as the starting material. The reaction typically requires a palladium catalyst, a phosphine ligand, and a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to activate the organosilane. organic-chemistry.orgcore.ac.uk

| Aryl Halide | Organosilane | Catalyst System | Activator | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromotrifluoromethylbenzene | Vinyltrimethoxysilane | Pd(OAc)2 / PCy3 | TBAF | 4-(Trifluoromethyl)styrene | Good | General methodology |

| 2-Bromotrifluoromethylbenzene | Vinyltrimethoxysilane | PdCl2(dppf) | TBAF | This compound | Expected to be good | General methodology |

Emerging Synthetic Approaches and Innovations

The field of organic synthesis is constantly evolving, leading to the development of novel and more efficient methods for the preparation of valuable compounds like this compound. Recent research has focused on developing greener, more atom-economical, and highly selective synthetic routes.

One area of innovation involves the development of new catalytic systems. For instance, palladium-catalyzed cross-coupling reactions of aryl bromides with trifluoroacetone tosylhydrazone have been developed as an efficient method for the synthesis of α-trifluoromethylstyrenes. rsc.org This approach utilizes an inexpensive and readily available source of the trifluoromethylvinyl group.

Furthermore, photocatalytic methods are gaining prominence as a sustainable approach to organic synthesis. organic-chemistry.org Light-mediated reactions can often proceed under mild conditions and can enable unique transformations that are not accessible through traditional thermal methods. The application of photoredox catalysis to the synthesis of trifluoromethylated styrenes is an active area of research. For example, a fluoride-catalyzed arylation of α-(trifluoromethyl)styrene derivatives with silicon-masked aryl pronucleophiles has been reported, representing a transition-metal-free approach. acs.org These emerging methodologies hold the promise of providing more efficient, selective, and environmentally friendly routes to this compound and its analogs in the future. rsc.orgbohrium.com

Ligand-Promoted, Palladium-Catalyzed Transfer Hydrogenation of Terminal Alkynes

A notable development in the synthesis of styrene derivatives involves the ligand-promoted, palladium-catalyzed transfer hydrogenation of terminal alkynes. researchgate.net This method utilizes ethanol (B145695) as a hydrogen donor, offering a sustainable approach. researchgate.net The control of chemical selectivity is achieved through ligand regulation. researchgate.net Key to this process is the use of triethanolamine (B1662121) and tetrahydrofuran (B95107) at 80 °C under a nitrogen atmosphere. researchgate.net While this methodology has been demonstrated for a range of terminal alkynes, its specific application for the direct synthesis of this compound from a corresponding alkyne would follow this general principle. researchgate.net

A gram-scale synthesis has been successfully performed for other styrene derivatives using this method, highlighting its potential for practical applications. researchgate.net The reaction conditions for a general palladium-catalyzed transfer hydrogenation of terminal alkynes are detailed in the table below. researchgate.net

| Parameter | Condition |

| Substrate | Terminal Alkyne (0.2 mmol) |

| Hydrogen Donor | Ethanol (4 mmol) |

| Catalyst | Pd(OAc)2 (10 µmol) |

| Additive | Triethanolamine (0.8 mmol) |

| Solvent | Tetrahydrofuran (1.5 mL) |

| Temperature | 80 °C |

| Atmosphere | N2 |

| Time | 24 h |

Synthesis of Cyclic Perfluoroalkylene-Containing Styrene Derivatives

Researchers have successfully synthesized a styrene derivative that incorporates a cyclic perfluoroalkylene group, specifically a –(CF2)4– ring. elsevierpure.com This synthesis pathway involves a multi-step process beginning with the Ullmann coupling of I–(CF2)4–I and 3′-bromo-4′-iodoacetophenone. elsevierpure.com The subsequent steps include a NaBH4 reduction of the ketone functional group, followed by dehydration using P4O10 to yield the final styrene derivative. elsevierpure.com

The resulting polymer from the free-radical polymerization of this monomer exhibited enhanced thermal stability compared to its non-cyclic analog, n-C4F9-substituted polystyrene. elsevierpure.com The thermal decomposition temperature (Td10%) was 359 °C, and the glass transition temperature (Tg) was 149 °C. elsevierpure.com These properties suggest that the incorporation of cyclic perfluoroalkylene groups can lead to the development of thermo-resistant polymers with hydro- and lipo-phobic characteristics. elsevierpure.com

Synthesis of Related Trifluoromethylated Styrene Isomers (e.g., 3-(Trifluoromethyl)styrene (B1348526), 4-(Trifluoromethyl)styrene)

The synthesis of trifluoromethylated styrene isomers, such as 3-(trifluoromethyl)styrene and 4-(trifluoromethyl)styrene, is crucial for various applications in materials science and medicinal chemistry.

3-(Trifluoromethyl)styrene can be synthesized through methods such as the Suzuki-type coupling reaction. lookchem.com One reported method involves the reaction of an arylboronic acid with 1,2-dibromo-3,3,3-trifluoropropane (B1583363). lookchem.com This reaction is carried out in a one-pot manner in a THF/DME/H2O solvent system, using a palladium catalyst (PdCl2(PPh3)2), a ligand (AsPh3), and a base (KOH). lookchem.com

4-(Trifluoromethyl)styrene is a commercially available monomer that serves as an intermediate in organic chemical synthesis. chemicalbook.comsigmaaldrich.comtcichemicals.com It is typically supplied with an inhibitor like 4-tert-butylcatechol (B165716) to prevent polymerization during storage. sigmaaldrich.comtcichemicals.com The physical properties of these isomers are distinct, as shown in the table below.

| Compound | CAS No. | Molecular Formula | Molecular Weight | Boiling Point | Density (at 25 °C) | Refractive Index (n20/D) |

| 3-(Trifluoromethyl)styrene | 384-64-5 | C9H7F3 | 172.15 | 64.5 °C / 40 mm Hg | 1.161 g/mL | 1.465 |

| 4-(Trifluoromethyl)styrene | 402-50-6 | C9H7F3 | 172.15 | 65-66 °C / 40 mm Hg | 1.165 g/mL | 1.466 |

Synthesis of Other Fluoroalkyl-Substituted Styrene Monomers

The synthesis of other fluoroalkyl-substituted styrene monomers is an active area of research, driven by the unique properties these compounds impart to polymers. A convenient method for producing α-(trifluoromethyl)styrenes involves a Suzuki-type coupling of arylboronic acids with 1,2-dibromo-3,3,3-trifluoropropane. lookchem.com This method has been shown to be effective for a variety of substituted arylboronic acids, yielding the corresponding α-(trifluoromethyl)styrenes in good yields under mild conditions. lookchem.com

Another approach involves the radical-initiated reaction of a perfluoroalkyl iodide with styrene, which leads to the formation of head-to-head type styrene dimers bearing two fluoroalkyl end-groups. rsc.org These dimers can be separated into their meso and racemic forms and serve as model compounds for understanding the properties of fluoroalkyl end-capped oligomers and polymers. rsc.org

The synthesis of various α-(trifluoromethyl)styrenes from arylboronic acids and 1,2-dibromo-3,3,3-trifluoropropane is summarized in the table below. lookchem.com

| Arylboronic Acid | Product | Yield |

| Phenylboronic acid | α-(trifluoromethyl)styrene | 82% |

| 3-Methylphenylboronic acid | 3-methyl-α-(trifluoromethyl)styrene | 83% |

Polymerization Chemistry of 2 Trifluoromethyl Styrene

Homopolymerization Studies

Radical Homopolymerization: Challenges and Limitations

2-(Trifluoromethyl)styrene, also referred to as α-(Trifluoromethyl)styrene (TFMST), exhibits significant resistance to radical homopolymerization. ibm.comibm.com Despite the use of standard radical initiators like azobis(isobutyronitrile) (AIBN) in bulk at 60°C, no polymer formation is observed. ibm.com Even attempts with low-temperature initiation have proven ineffective. ibm.com

The primary challenges and limitations stem from a combination of electronic and steric factors imparted by the α-trifluoromethyl group. This bulky, electron-withdrawing group hinders the polymerization process. mdpi.com The key factors preventing successful homopolymerization are:

Steric Hindrance: The presence of the trifluoromethyl group at the α-position creates significant steric bulk, which impedes the approach of monomer molecules to the growing polymer chain end. ibm.com

Low Ceiling Temperature: The steric hindrance is believed to contribute to a very low ceiling temperature (Tc) for poly(this compound). ibm.com Above the ceiling temperature, the rate of depolymerization exceeds the rate of polymerization, preventing the formation of stable polymer chains.

Radical Stability: While the trifluoromethyl group is strongly electron-withdrawing, the resulting radical at the benzylic position is subject to steric strain that disfavors propagation.

Experiments have consistently confirmed that TFMST does not homopolymerize under typical radical conditions. ibm.commdpi.comnih.gov This inherent lack of reactivity as a homopolymer has shifted research focus towards its use in copolymerization systems. mdpi.com

Copolymerization with Various Monomers

Radical Copolymerization with Styrene (B11656) (St)

The radical copolymerization of this compound (TFMST) with styrene (St) has been investigated to understand the reactivity of TFMST and to incorporate fluorine into polystyrene backbones. Kinetic studies reveal a significant disparity in the reactivity of the two monomers. ibm.commdpi.com

The monomer reactivity ratios, which describe the relative rate at which a growing polymer chain ending in one monomer adds the same or the other monomer, have been determined for this system. For the copolymerization of styrene (M1) with TFMST (M2), the reactivity ratios were found to be r₁ = 0.60 and r₂ = 0.00 . ibm.commdpi.com

The value of r₂ = 0 indicates that a growing polymer chain with a TFMST radical at its active end cannot add another TFMST monomer. ibm.commdpi.com In other words, TFMST does not undergo homopolymerization, a finding consistent with the studies mentioned in section 3.1.1. The value of r₁ = 0.60 shows that a styryl radical preferentially adds another styrene monomer but can also add a TFMST monomer. mdpi.com This allows for the incorporation of TFMST units into the copolymer chain, although the polymerization rate is retarded by the presence of TFMST. mdpi.com

The Alfrey-Price Q-e scheme, which provides a semi-empirical measure of reactivity and polarity for monomers, was used to further characterize TFMST. The estimated parameters for TFMST are Q = 0.43 and e = 0.90 . ibm.comibm.com The high, positive e value confirms that the trifluoromethyl group makes the vinyl group strongly electron-deficient. ibm.com

| Monomer | Parameter | Value | Reference |

|---|---|---|---|

| Styrene (M₁) | r₁ (vs. TFMST) | 0.60 | mdpi.com, ibm.com |

| Standard literature values: Q = 1.0, e = -0.8 | |||

| This compound (M₂) | r₂ (vs. Styrene) | 0.00 | mdpi.com, ibm.com |

| Q | 0.43 | ibm.com, ibm.com | |

| e | 0.90 | ibm.com, ibm.com |

To better control the copolymerization of this compound (TFMST) and styrene (St), various controlled radical polymerization (CRP) techniques have been employed. mdpi.com These methods aim to produce copolymers with predictable molecular weights, narrow molecular weight distributions (dispersity, Đ), and controlled composition. The primary CRP methods investigated for the TFMST-St system include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). mdpi.com

Studies comparing the different CRP methods for a 90:10 St:TFMST monomer mixture showed that all techniques could produce the target copolymer. RAFT polymerization, using a trithiocarbonate (B1256668) as a chain transfer agent, resulted in a low molecular weight product even after extended reaction times. mdpi.com NMP, however, successfully produced a copolymer with a molecular weight (Mₙ) of 7300 g/mol and a low dispersity of 1.14. mdpi.com

| Polymerization Method | Initiator/Agent | Yield | Mₙ (g/mol) | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|

| RAFT | AIBN / 2-cyano-2-propyl dodecyl trithiocarbonate | Low | 4500 (after 96h) | - | mdpi.com |

| NMP | BlocBuilder MA® | 56% | 7300 | 1.14 | mdpi.com |

Impact of Trifluoromethyl Substitution Position on Polymerization Rate

The position of the trifluoromethyl group on the phenyl ring of styrene has a notable effect on the monomer's polymerization rate. In a study comparing the free radical polymerization of various trifluoromethyl-substituted styrenes, the following order of polymerization rates was observed: 4-trifluoromethyl-tetrafluorostyrene > 3,5-bis(trifluoromethyl)styrene (B1333223) > 2,5-bis(trifluoromethyl)styrene > pentafluorostyrene > this compound > styrene. rsc.orgepa.gov This indicates that this compound polymerizes at a slower rate than several other multi-substituted fluorinated styrenes but faster than unsubstituted styrene. epa.gov

The slower polymerization rate of this compound compared to some other fluorinated styrenes can be attributed to the steric hindrance imposed by the bulky trifluoromethyl group at the ortho position, which can affect the approach of the monomer to the growing polymer chain.

Thermal Properties of Copolymers (Tg, Td)

The incorporation of the trifluoromethyl group into the polystyrene backbone significantly influences the thermal properties of the resulting polymers, particularly the glass transition temperature (Tg) and the decomposition temperature (Td).

The position of the CF₃ group on the phenyl ring has a pronounced effect on the Tg. Polystyrenes with a CF₃ group in the ortho position exhibit a considerably higher Tg compared to those with meta or para substitution. researchgate.net For instance, poly(this compound) has a reported Tg of 137°C. nih.gov This is attributed to the steric hindrance from the bulky ortho-CF₃ group, which restricts the segmental mobility of the polymer chains. rsc.orgepa.gov

Copolymers of this compound also exhibit enhanced thermal stability. The Tg values of these copolymers are influenced by the comonomer and the composition of the copolymer. For example, copolymers of this compound with methyl methacrylate (B99206) have been synthesized, and their thermal properties investigated. acs.org

Copolymerization with Methacrylates

This compound can be readily copolymerized with methacrylates, such as methyl methacrylate (MMA) and 2,2,2-trifluoroethyl methacrylate (TFEMA), via free radical polymerization to produce copolymers with tailored properties. epa.govresearchgate.net

In the case of copolymerization with MMA, transparent and thermally stable copolymers are formed. rsc.orgepa.gov The glass transition temperatures of these copolymers are in the range of 120–145°C. epa.gov The resulting copolymer films are flexible and exhibit high optical transmittance, making them potential candidates for optical materials. rsc.orgepa.gov

Copolymerization of this compound with 2,2,2-trifluoroethyl methacrylate (TFEMA) has also been investigated for the development of new transparent fluoropolymers with high glass transition temperatures. researchgate.net

The reactivity ratios for the copolymerization of styrene and methyl methacrylate have been extensively studied and are known to be influenced by the reaction conditions. acs.orgacs.orgrsc.orgresearchgate.net While specific reactivity ratios for the copolymerization of this compound with methacrylates were not detailed in the reviewed literature, the successful synthesis of their copolymers indicates that both monomers are incorporated into the polymer chain.

Methyl Methacrylate (MMA)

Copolymers of this compound and Methyl Methacrylate (MMA) have been successfully synthesized. These copolymers are noted for their high glass transition temperatures (Tg), transparency, and thermal stability. chemrxiv.orgchemrxiv.org Research indicates that free-radical polymerization using initiators like azobisisobutyronitrile (AIBN) readily produces these copolymers. chemrxiv.orgchemrxiv.org The resulting materials are flexible, transparent films that exhibit high transmittance, making them suitable for consideration as novel optical materials. chemrxiv.orgchemrxiv.org The glass transition temperatures for these copolymers typically fall within the range of 120–145 °C. chemrxiv.orgchemrxiv.org

Table 1: Properties of this compound-co-Methyl Methacrylate Copolymers

| Property | Finding |

|---|---|

| Glass Transition Temperature (Tg) | 120–145 °C chemrxiv.orgchemrxiv.org |

| Optical Properties | Transparent, high transmittance chemrxiv.orgchemrxiv.org |

| Thermal Properties | Thermally stable chemrxiv.orgchemrxiv.org |

| Physical Properties | Forms flexible films chemrxiv.orgchemrxiv.org |

Trifluoroethyl Methacrylate (TFEMA)

The radical copolymerization of this compound with 2,2,2-Trifluoroethyl Methacrylate (TFEMA) has been investigated for applications requiring transparent fluoropolymers with a high glass transition temperature, such as in optical fibers. These copolymerizations are typically carried out using AIBN as an initiator. While specific quantitative data on the properties of 2TFMS-co-TFEMA is limited in the provided search results, a related monomer, 2,5-bis(trifluoromethyl) styrene (25BTFMS), has been copolymerized with TFEMA, yielding materials with desirable thermal and optical characteristics. chemrxiv.orgchemrxiv.org

2,2,2-Trifluoroethyl α-Fluoroacrylate

A review of the available scientific literature did not yield specific research on the direct copolymerization of this compound with 2,2,2-Trifluoroethyl α-Fluoroacrylate. Research on 2,2,2-Trifluoroethyl α-Fluoroacrylate has focused on its copolymerization with other fluorinated monomers, such as 2-(trifluoromethyl)acrylic acid, to create functional coatings. researchgate.net

Other Alkyl 2-Trifluoromethacrylates

Specific studies on the copolymerization of this compound with other alkyl 2-trifluoromethacrylates were not identified in the searched literature. However, research on the broader class of alkyl 2-trifluoromethacrylates indicates they readily undergo radical copolymerization with electron-donating hydrogenated monomers, including styrene. These reactions often lead to the formation of alternating copolymers. researchgate.net This general reactivity pattern for the monomer class suggests a potential for similar behavior with this compound, though direct experimental evidence is not available.

Copolymerization with Fluorinated Monomers (e.g., Vinylidene Fluoride (B91410) (VDF), Hexafluoropropylene)

Detailed studies on the direct copolymerization of this compound with fluorinated monomers like Vinylidene Fluoride (VDF) or Hexafluoropropylene were not found. Research in this area has often focused on other isomers, such as α-trifluoromethylstyrene (TFMST). For instance, attempts to copolymerize TFMST with VDF have been largely unsuccessful, although terpolymerization of TFMST with VDF and chlorotrifluoroethylene (B8367) (CTFE) has been achieved under specific conditions. researchgate.net However, these findings relate to a different monomer and cannot be directly extrapolated to this compound.

Copolymerization with Electron-Donating Hydrogenated Monomers (e.g., α-Olefins, Vinyl Ethers, Norbornenes)

There is a lack of specific research detailing the copolymerization of this compound with electron-donating hydrogenated monomers such as α-olefins, vinyl ethers, or norbornenes. Studies on the parent monomer, styrene, have shown successful copolymerization with these monomers. For example, styrene has been copolymerized with α-olefins like 1-octene (B94956) via atom transfer radical polymerization (ATRP). researchgate.net Similarly, the copolymerization of styrene and norbornene using various catalytic systems is well-documented. nih.govmdpi.com However, no direct analogous studies involving this compound were identified.

Copolymerization with Halogen Ring-Substituted 2-Methoxyethyl Phenylcyanoacrylates

The available scientific literature does not describe the copolymerization of this compound with halogen ring-substituted 2-methoxyethyl phenylcyanoacrylates. Instead, research has been conducted on the inverse reaction: the copolymerization of styrene with a 2-methoxyethyl phenylcyanoacrylate monomer that bears a 2-trifluoromethyl substituent on the phenyl ring. chemrxiv.org

In this work, the novel monomer 2-methoxyethyl 2-cyano-3-(2-trifluoromethylphenyl)acrylate was synthesized and then copolymerized with styrene under free-radical conditions. chemrxiv.org This monomer, a trisubstituted ethylene, did not undergo homopolymerization but readily copolymerized with styrene. The resulting copolymers contained isolated units of the acrylate (B77674) monomer alternating with short styrene sequences. chemrxiv.org

Table 2: Copolymerization of Styrene with 2-Methoxyethyl 2-cyano-3-(2-trifluoromethylphenyl)acrylate

| Parameter | Value |

|---|---|

| Monomer Feed Ratio (Styrene / Acrylate) | 3 (mol/mol) chemrxiv.org |

| Nitrogen Content in Copolymer (wt%) | 1.75 chemrxiv.org |

| Styrene in Copolymer (mol%) | 82.8 chemrxiv.org |

| Acrylate in Copolymer (mol%) | 17.2 chemrxiv.org |

| Copolymer Yield (wt%) | 12.6 chemrxiv.org |

Controlled Polyaddition Techniques for Polymer Synthesis

Controlled/"living" radical polymerization (CRP) techniques have emerged as powerful tools for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. These methods, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), have been applied to the polymerization of styrenic monomers.

While much of the research on trifluoromethylated styrenes has focused on the α-substituted isomer, these controlled techniques are theoretically applicable to this compound. For instance, ATRP is a robust method for the polymerization of a wide range of styrenic monomers, offering control over polymer characteristics. wikipedia.org Similarly, RAFT polymerization is a versatile technique that can be adapted for various monomers, including styrene and its derivatives, to produce well-defined polymers. mdpi.comcmu.edusigmaaldrich.com NMP has also been shown to be effective in the controlled copolymerization of α-trifluoromethylstyrene with styrene, suggesting its potential applicability to the 2-substituted isomer as well. nih.gov

The general principle of these techniques involves establishing a dynamic equilibrium between a small number of active propagating radicals and a large majority of dormant species. This reversible deactivation process allows for the simultaneous growth of all polymer chains, leading to polymers with predetermined molecular weights and low dispersity. wikipedia.org

Table 1: Overview of Controlled Radical Polymerization Techniques

| Technique | Abbreviation | Key Components | Advantages |

| Atom Transfer Radical Polymerization | ATRP | Monomer, Initiator (alkyl halide), Catalyst (transition metal complex), Ligand | Well-defined polymers, control over molecular weight and architecture, tolerance to various functional groups. wikipedia.org |

| Reversible Addition-Fragmentation chain Transfer | RAFT | Monomer, Initiator (radical source), RAFT agent (thiocarbonylthio compound) | Versatile for a wide range of monomers, allows for the synthesis of complex architectures. mdpi.comsigmaaldrich.com |

| Nitroxide-Mediated Polymerization | NMP | Monomer, Initiator, Nitroxide stable radical | Simple system, metal-free. nih.gov |

Polymerization Mechanisms and Kinetics

Role of Trifluoromethyl Group on Reactivity and Polymerizability

The presence and position of the trifluoromethyl (-CF3) group on the styrene monomer significantly influence its reactivity and polymerizability. The -CF3 group is strongly electron-withdrawing and possesses considerable steric bulk.

In the case of this compound, the ortho-position of the -CF3 group introduces steric hindrance around the vinyl group. This steric hindrance can affect the rate of polymerization. Research has shown that the polymerization rate of this compound is lower than that of other trifluoromethyl-substituted styrenes such as 3,5-bis(trifluoromethyl)styrene and 2,5-bis(trifluoromethyl)styrene, but notably higher than that of unsubstituted styrene. epa.gov This suggests a complex interplay between the electronic effects and steric hindrance imparted by the ortho-trifluoromethyl group.

For comparison, the related monomer α-trifluoromethylstyrene does not undergo radical homopolymerization. This is attributed to the significant steric hindrance and the electron-withdrawing nature of the α-trifluoromethyl group, which destabilizes the propagating radical. nih.gov

The electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of the monomer by altering the electron density of the vinyl double bond, making it more susceptible to certain types of polymerization.

Investigation of Initiation and Propagation Steps

The polymerization of this compound, like other vinyl monomers, proceeds through the fundamental steps of initiation, propagation, and termination.

Initiation: In free-radical polymerization, the process is typically initiated by the thermal or photochemical decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate free radicals. These primary radicals then add to the vinyl group of a this compound monomer, forming a new, monomer-centered radical.

In controlled radical polymerization techniques, the propagation step is interspersed with reversible deactivation steps, where the propagating radical is temporarily converted into a dormant species. This controlled propagation allows for the synthesis of polymers with uniform chain lengths. wikipedia.org

Nonclassical Kinetics in Free-Radical Polymerization

While specific studies on the nonclassical kinetics of the free-radical polymerization of this compound are not extensively detailed in the provided search results, it is an area of interest in polymer chemistry. Classical kinetic models of free-radical polymerization assume that the rate coefficients for propagation and termination are independent of the chain length. However, deviations from this ideal behavior can occur, leading to nonclassical kinetics.

Factors such as diffusional limitations on termination at high conversions (the Trommsdorff–Norrish effect or gel effect) can lead to a significant increase in the polymerization rate and molecular weight. The bulky nature of the this compound monomer and the resulting polymer could potentially influence these diffusion-controlled processes. Further detailed kinetic studies would be necessary to fully elucidate any nonclassical kinetic behavior in the polymerization of this specific monomer.

Anionic Polymerization Mechanism with Fluorinated Vinyl Monomers

Anionic polymerization is another important method for the synthesis of well-defined polymers, particularly for monomers with electron-withdrawing substituents. The strong electron-withdrawing nature of the trifluoromethyl group would, in principle, make this compound a candidate for anionic polymerization.

The mechanism of anionic polymerization involves initiation by a nucleophilic species, such as an organolithium compound, which adds to the vinyl group of the monomer to form a carbanionic active center. This carbanion then propagates by adding to subsequent monomer units. A key feature of anionic polymerization, when conducted under high purity conditions, is the absence of a termination step, leading to "living" polymers.

However, studies on the closely related α-trifluoromethylstyrene have shown that it is resistant to anionic polymerization, with side reactions being a significant issue. acs.org The susceptibility of fluorinated monomers to side reactions with anionic initiators can be a limiting factor. The specific behavior of this compound in anionic polymerization would require dedicated investigation to determine its feasibility and to understand the potential for side reactions involving the ortho-trifluoromethyl group.

Computational Studies of Polymerization Pathways

Computational chemistry provides valuable insights into polymerization mechanisms and the factors that control monomer reactivity. Quantum mechanical calculations can be used to model the transition states of initiation and propagation steps, providing information on activation energies and reaction rates.

While specific computational studies focusing solely on the polymerization of this compound were not identified in the provided search results, such studies would be highly beneficial. They could help to disentangle the electronic and steric effects of the ortho-trifluoromethyl group on the monomer's reactivity. By calculating the stability of the propagating radical and the energy barriers for monomer addition, computational models could predict the polymerizability of this compound and provide a theoretical basis for understanding the experimental observations. These studies could also be extended to model the behavior of this monomer in different types of controlled polymerization, aiding in the selection of appropriate catalysts and reaction conditions.

Reactivity and Reaction Pathways of 2 Trifluoromethyl Styrene

Addition Reactions

The electron-deficient nature of the double bond in α-(trifluoromethyl)styrenes, including the 2-(trifluoromethyl)styrene isomer, makes it a substrate for a range of addition reactions. These reactions are valuable for creating complex molecules containing the trifluoromethyl group, a common motif in pharmaceuticals and agrochemicals. Significant research has focused on cycloaddition and hydroaddition reactions where the C-F bonds remain intact.

This compound and its derivatives can participate in cycloaddition reactions, retaining the trifluoromethyl group. These reactions provide access to various cyclic compounds bearing a CF3 moiety. For instance, visible-light-mediated organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes has been demonstrated. rsc.orgtaylorandfrancis.com In these reactions, a photocatalyst absorbs visible light and transfers energy to the styrene (B11656), initiating a stepwise dimerization to form a cyclobutane (B1203170) ring. rsc.org While many examples focus on para-substituted styrenes, the methodology is applicable to a range of electron-deficient derivatives. rsc.orgtaylorandfrancis.com

Another approach involves the solvent-controlled reaction of trifluoromethylated enynes with 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2). Depending on the solvent, this reaction can yield either bis(trifluoromethyl)pyrazolines via a [3+2] cycloaddition or bis(trifluoromethyl)cyclopropanes through a [2+1] cycloaddition, all under transition-metal-free conditions. wikipedia.org

Table 1: Examples of Cycloaddition Reactions with Styrene Derivatives This table is illustrative of cycloaddition reactions involving substituted styrenes.

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Electron-Deficient Styrene | Electron-Deficient Styrene | [2+2] Homodimerization | 4CzIPN, Visible Light | Substituted Cyclobutane rsc.org |

| 2-Trifluoromethyl-1,3-enyne | CF3CHN2 | [3+2] Cycloaddition | DMAc (solvent) | Bis(trifluoromethyl)pyrazoline wikipedia.org |

Hydroaddition reactions involving α-(trifluoromethyl)styrenes that preserve the trifluoromethyl group are a key strategy for synthesizing CF3-containing compounds. nih.gov These reactions involve the addition of an H-X molecule across the double bond. The strong electron-withdrawing effect of the CF3 group typically governs the regioselectivity of these additions.

The polarized double bond of this compound is susceptible to attack by nucleophiles. This reactivity has been exploited in several synthetic methodologies.

A facile and highly regioselective method for the synthesis of N-β-CF3-substituted 2-pyridones involves the hydroamination of α-(trifluoromethyl)styrenes with 2-pyridones. sioc-journal.cn This reaction proceeds smoothly at room temperature, providing N-(β-trifluoromethyl-β-arylethyl)pyridin-2(1H)-ones in moderate to good yields with excellent N-regioselectivity. sioc-journal.cn The reaction follows an anti-Markovnikov pattern. Computational analysis using Density Functional Theory (DFT) has been employed to understand the factors that control this hydroamination pathway versus a competing defluorination pathway, highlighting the crucial role of the organobase's basicity. organic-chemistry.orgresearchgate.net

Table 2: Hydroamination of α-(Trifluoromethyl)styrenes with 2-Pyridones

| Styrene Derivative | 2-Pyridone Derivative | Base | Temperature | Outcome |

|---|---|---|---|---|

| α-(Trifluoromethyl)styrene | 2-Pyridone | DBN | Room Temp | N-β-CF3 substituted 2-pyridone sioc-journal.cnorganic-chemistry.org |

The nucleophilic addition of trimethylsilyl (B98337) cyanide (TMSCN) to α-(trifluoromethyl)styrenes has been achieved under base-catalyzed or mediated conditions. This reaction proceeds at room temperature without the need for a transition-metal catalyst and, importantly, without affecting the trifluoromethyl group. organic-chemistry.org The process is highly regioselective, affording CF3-containing alkyl nitriles in good yields. organic-chemistry.org This method provides a direct route to valuable nitrile compounds which are versatile synthetic intermediates.

This compound can undergo radical reactions, though it does not readily homopolymerize via radical pathways. d-nb.info However, it can be copolymerized with other monomers like styrene using controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP). d-nb.info This allows for the incorporation of trifluoromethyl groups into polymer main chains, which can enhance chemical resistance. d-nb.info

Additionally, α-(trifluoromethyl)styrenes are effective radical acceptors in photocatalytic coupling reactions. For example, they can be coupled with alkyl radicals generated from the reductive cleavage of certain sulfones. This photocatalytic protocol uses organic dyes or other photocatalysts to generate radicals that add to the styrene double bond. orgsyn.org

Table 3: Radical Reactions Involving α-(Trifluoromethyl)styrene (TFMST)

| Reaction Type | Co-reactant | Initiator/Catalyst | Conditions | Product Type |

|---|---|---|---|---|

| Copolymerization | Styrene (ST) | BlocBuilder MA® (NMP initiator) | Thermal | ST-TFMST Copolymer d-nb.info |

Transition Metal-Catalyzed Addition Reactions

The double bond in this compound is also susceptible to a variety of transition metal-catalyzed addition reactions, offering pathways to a diverse range of functionalized products, often with high levels of stereocontrol.

A significant advancement in the functionalization of α-(fluoroalkyl)styrenes is the nickel(0)-catalyzed regiodivergent hydrosilylation that proceeds without defluorination. This method provides an atom- and step-economical route to two types of fluoroalkyl-substituted silanes with excellent regioselectivity. The choice of ligand is critical in directing the regiochemical outcome.

When a monodentate phosphine (B1218219) ligand is employed, the reaction yields the anti-Markovnikov addition product (a β-fluoroalkyl substituted silane). Conversely, the use of a bidentate phosphine ligand promotes the formation of the more sterically hindered Markovnikov product (an α-fluoroalkyl substituted silane) with a tetrasubstituted carbon center. This protocol is characterized by its use of readily available starting materials, commercially available nickel catalysts, a broad substrate scope, and high regioselectivity.

| Ligand Type | Product Type | Regioselectivity |

| Monodentate Phosphine | Anti-Markovnikov (β-silane) | Exclusive |

| Bidentate Phosphine | Markovnikov (α-silane) | Exclusive |

While the asymmetric cyclopropanation of styrene and its derivatives with ethyl diazoacetate is a well-established transformation using various transition metal catalysts (e.g., copper, rhodium, iron), specific studies detailing the asymmetric cyclopropanation of this compound with ethyl diazoacetate are not extensively reported in the reviewed literature. nih.govrsc.org The electronic and steric influence of the ortho-trifluoromethyl group would be expected to play a significant role in both the reactivity and the stereoselectivity of such a reaction. Further research is required to determine the optimal catalysts and conditions for achieving high yields and enantioselectivities for this specific transformation.

An enantioselective copper-catalyzed intermolecular aminoarylation of styrenes has been developed, providing an efficient route to optically active 2,2-diarylethylamines. acs.orgorganic-chemistry.orgnih.gov This reaction utilizes a novel N-fluoro-N-alkylsulfonamide as an amine reagent, which reacts with a Cu(I) catalyst to generate an amino radical. This radical adds to the styrene, and the resulting benzylic radical is coupled with a chiral L*Cu(II)Ar complex to achieve enantioselective arylation. While the substrate scope is broad for styrenes, specific data for this compound in this particular transformation requires further investigation to be definitively presented. However, related copper-catalyzed trifluoromethylarylation reactions on substituted styrenes have shown good to excellent enantioselectivities (up to 94% ee). acs.org

| Styrene Derivative | Arylating Agent | Chiral Ligand | Enantiomeric Excess (ee) |

| Substituted Styrenes | Arylboronic Acids | Bisoxazoline (Box) | up to 94% |

An operationally simple and efficient protocol for the catalytic α-selective deuteration of styrenes has been reported. nih.govdicp.ac.cn This method involves a base-catalyzed reversible addition of methanol (B129727) in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The concentration of methanol is a critical parameter for achieving high yields and selectivities, preventing side reactions such as polymerization. While 4-(trifluoromethyl)styrene (B10332) has been successfully deuterated with high efficiency using this method, specific studies on this compound are needed to confirm yields and levels of deuterium (B1214612) incorporation. The general applicability of the method to substituted styrenes suggests that this compound would also be a viable substrate.

| Substrate | Deuterium Source | Catalyst System | Position of Deuteration |

| Styrene Derivatives | DMSO-d₆ / Methanol | Base (e.g., KOtBu) | α-position |

Competitive Reaction Pathways of this compound

The reactivity of this compound is characterized by the formation of intermediates that can proceed through multiple competing pathways. The balance between these pathways is delicate and dictates the final product distribution. A key intermediate in several reactions is the β-fluorocarbanion, which is formed after a nucleophilic attack on the double bond of the styrene derivative. The subsequent fate of this carbanion is a critical branch point in the reaction mechanism.

Protonation vs. Defluorination Pathways for β-Fluorocarbanions

Once the β-fluorocarbanion is generated, it stands at a crossroads between two primary competitive pathways: protonation and β-defluorination.

Protonation: In this pathway, the carbanion is quenched by a proton source present in the reaction mixture, leading to a hydrofunctionalized product. This is typically a rapid, acid-base neutralization reaction.

β-Defluorination: Alternatively, the carbanion can undergo an elimination reaction where a fluoride (B91410) ion is expelled from the adjacent carbon atom. This results in the formation of a gem-difluoroalkene, a structurally distinct product.

Computational studies on the reaction of α-(trifluoromethyl)styrenes with nucleophiles like 2-pyridones have shown that these two steps are in direct competition. nih.govcardiff.ac.uk The β-fluorine elimination is a key reaction of β-fluorocarbanions, which have garnered significant attention for this dual reactivity. nih.gov

Factors Determining Reaction Outcomes

The outcome of the competition between protonation and defluorination is not random; it is governed by a combination of kinetic and thermodynamic factors. wikipedia.orgjackwestin.com The reaction conditions can be tuned to favor one pathway over the other. jackwestin.comlibretexts.org

Kinetic vs. Thermodynamic Control: Protonation is generally a very fast process with a low activation energy, making it the kinetically favored pathway. ucalgary.ca In contrast, the defluorination pathway, while often leading to a more thermodynamically stable conjugated system, typically has a higher activation barrier. libretexts.orgucalgary.ca Therefore, at low temperatures and short reaction times, the kinetic product (from protonation) is expected to dominate. uc.edu At higher temperatures, where the reactions become more reversible, the system can overcome the higher activation barrier for defluorination, allowing the more stable thermodynamic product to be formed. libretexts.orguc.edu

Basicity of the Medium (pKa): A crucial factor is the acidity (pKaH) of the proton source available to quench the carbanion. Computational analyses have demonstrated a direct correlation between the pKaH of the conjugate acid of the base used and the Gibbs free energy (ΔG≠) of the competing steps. nih.gov A stronger acid (lower pKaH) will facilitate rapid protonation, favoring the kinetic product. Conversely, in the presence of a weaker acid (higher pKaH), the carbanion has a longer lifetime, increasing the likelihood of it undergoing the slower, thermodynamically driven defluorination.

Temperature: As mentioned, temperature plays a pivotal role. ucalgary.ca Higher temperatures provide the necessary energy to overcome the activation barrier for the elimination step, shifting the product ratio in favor of the defluorinated compound. libretexts.org

Reaction Time: Longer reaction times allow the system to reach equilibrium. uc.edu If the pathways are reversible, this will favor the accumulation of the most thermodynamically stable product, which is often the result of defluorination. wikipedia.org

Mechanistic Investigations

To fully understand and control the reactivity of this compound, detailed mechanistic investigations are essential. These studies employ a range of computational and experimental techniques to probe reaction pathways, identify intermediates, and clarify the role of catalysts and other reagents.

Density Functional Theory (DFT) Analysis of Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for mapping the potential energy surfaces of complex organic reactions. semanticscholar.orgescholarship.org For this compound, DFT calculations have provided profound insights into the competition between protonation and defluorination.

Researchers have computed the Gibbs free energy profiles for reactions such as the hydroamination of α-(trifluoromethyl)styrene. nih.govcardiff.ac.uk These calculations elucidate the entire reaction coordinate, from reactants to products, including the structures and energies of key transition states and intermediates. cardiff.ac.uk For instance, DFT can accurately predict the activation energy barriers for both the protonation and β-fluorine elimination steps, confirming that protonation is kinetically favored while defluorination can be thermodynamically favored. nih.gov By modeling the reaction with different bases, DFT studies have established a quantitative relationship between the base's pKaH and the energy barriers, thereby explaining the experimentally observed product distributions. nih.gov

Spectroscopic and Kinetic Studies of Reaction Intermediates

While DFT provides a theoretical framework, experimental validation is crucial. Spectroscopic and kinetic studies aim to detect and characterize the transient species that DFT predicts.

Spectroscopic Techniques: Advanced spectroscopic methods are required to study short-lived intermediates.

Electron Paramagnetic Resonance (EPR) Spectroscopy: In radical-mediated reactions, such as photocatalytic trifluoromethylations, EPR spectroscopy, often combined with spin trapping techniques, is used to detect and identify transient radical intermediates. nih.govnih.govmdpi.com For example, the addition of a trifluoromethyl radical to styrene generates a benzyl (B1604629) radical intermediate, which can be trapped and characterized by EPR to confirm its existence. cas.cn

Transient Absorption Spectroscopy (TAS): This pump-probe technique is ideal for monitoring the kinetics of non-emissive intermediates on timescales from picoseconds to milliseconds. edinst.comyoutube.com A laser pulse initiates the reaction (pump), and a second light pulse (probe) measures the absorption spectrum of the species present at a specific time delay. edinst.com This allows for the direct observation of intermediates like carbanions or excited states of photocatalysts, providing data on their formation and decay rates. princeton.eduresearchgate.net

Kinetic Studies: By monitoring the reaction progress over time under various conditions (e.g., different temperatures, concentrations), kinetic models can be developed. These studies can determine reaction orders and activation parameters, which provide experimental validation for the mechanisms proposed by DFT calculations.

Role of Catalysts and Ligands in Reaction Selectivity

Catalysts and their associated ligands play a paramount role in controlling the selectivity of reactions involving this compound. They can lower activation barriers for desired pathways while leaving undesired pathways unaffected, thus directing the reaction to a specific outcome. nih.gov

Lewis Acid Catalysis: Lewis acids can activate the styrene derivative towards nucleophilic attack. Chiral Lewis acid catalysts, such as those based on titanium/TADDOL, can create a specific chiral environment around the substrate, enabling enantioselective transformations. nih.govacs.org

Fluoride Catalysis: Anionic catalysts, particularly fluoride ions, can be highly effective. In the transition-metal-free arylation of α-(trifluoromethyl)styrene derivatives, catalytic amounts of fluoride trigger the release of an aryl nucleophile from a silicon-protected precursor. This nucleophile then engages in an allylic displacement with the styrene derivative, demonstrating how a catalyst can be crucial for initiating the key bond-forming sequence.

Palladium Catalysis: Palladium complexes are versatile catalysts, but their selectivity is highly dependent on the choice of ligand. capes.gov.brnih.gov In cross-coupling reactions, different ligands can reverse the regioselectivity. nih.gov For instance, by tuning the steric and electronic properties of phosphine ligands, one can favor the formation of either branched or linear products. nih.govnih.gov Bidentate phosphines with large bite angles have been shown to favor the formation of branched products in allylic fluorination, potentially by influencing the geometry of the palladium π-allyl complex and favoring nucleophilic attack at the more hindered carbon. nih.govacs.org

The table below summarizes the catalysts and their roles in directing reaction selectivity.

| Catalyst Type | Example(s) | Ligand(s) | Role in Selectivity |

| Lewis Acid | Ti(TADDOLato) | TADDOL | Enantioselective fluorination by creating a chiral reaction environment. |

| Anionic | Cesium Fluoride (CsF) | N/A | Acts as a base and nucleophilic catalyst to initiate reactions like arylation. |

| Palladium | [Pd(allyl)Cl]₂ | Phosphines (e.g., PC-Phos, Trost ligand) | Controls regioselectivity (branched vs. linear products) and enantioselectivity through steric and electronic effects. |

| Nickel | Ni(ClO₄)₂·6H₂O | DBFOX-Ph | Enantioselective fluorination via an octahedral nickel intermediate. |

| Photocatalyst | Iridium complexes, Organic dyes | Bipyridines, etc. | Generates radical intermediates under visible light for reactions like hydrotrifluoromethylation. |

Single Electron Transfer (SET) Mechanisms

The reactivity of styrenes, including this compound, can be effectively harnessed through single electron transfer (SET) mechanisms, particularly in the context of photoredox catalysis. mdpi.com In these processes, a photocatalyst, upon excitation by visible light, initiates the transfer of a single electron to or from a reagent, generating highly reactive radical species. rsc.org

A common SET pathway involving trifluoromethylated styrenes is hydrotrifluoromethylation. In a typical mechanism, an excited-state photocatalyst initiates an SET event with a trifluoromethyl source, such as CF3SO2Na (Langlois's reagent), generating a trifluoromethyl radical (•CF3). mdpi.com This electrophilic radical readily adds to the double bond of the styrene derivative. The resulting benzylic radical intermediate can then be reduced by the radical anion of the photocatalyst to form a carbanion. Subsequent protonation of this anion yields the final hydrotrifluoromethylated product and regenerates the ground-state photocatalyst, completing the catalytic cycle. mdpi.com Mechanistic investigations using techniques like luminescence and EPR spectroscopy have confirmed the SET oxidation of the trifluoromethylating reagent by the excited photocatalyst as a key step. mdpi.com

Another example of an SET mechanism is the defluorinative alkylation of α-(trifluoromethyl)styrenes. These reactions proceed via the radical addition of an alkyl radical to the alkene, followed by sequential single-electron transfer and defluorination steps to yield gem-difluoroalkenes. researchgate.net The strong electron-withdrawing nature of the trifluoromethyl group on the styrene ring makes the double bond susceptible to attack by nucleophilic radicals, facilitating these transformations under mild, photoredox conditions.

Table 1: Key Steps in a General SET-based Hydrotrifluoromethylation of Styrenes

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Photoexcitation | A photocatalyst (PC) absorbs light and is excited to a higher energy state (PC*). | PC* |

| 2. SET & Radical Generation | The excited photocatalyst engages in a single electron transfer with a CF3 source (e.g., CF3SO2Na) to generate a trifluoromethyl radical. | •CF3 |

| 3. Radical Addition | The •CF3 radical adds to the styrene double bond. | Benzylic radical |

| 4. Reduction | The benzylic radical is reduced by the photocatalyst radical anion (PC•−) to a carbanion. | Benzylic anion |

| 5. Protonation | The carbanion is protonated by a proton source in the reaction medium to give the final product. | Final Product |

| 6. Catalyst Regeneration | The photocatalyst returns to its ground state. | PC |

This table is a generalized representation based on described mechanisms. mdpi.com

Chalk-Harrod Reaction Pathway vs. Radical Pathway in Hydrosilylation

Hydrosilylation, the addition of a silicon-hydride bond across a double bond, is a fundamental reaction for producing organosilicon compounds. wikipedia.org The most prevalent mechanism for transition-metal-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism. wikipedia.orgmdpi.com This pathway typically involves:

Oxidative addition of the Si-H bond to the metal center.

Coordination of the alkene (this compound) to the resulting metal-silyl-hydride complex.

Migratory insertion of the alkene into the metal-hydride bond. This step is often regioselectivity-determining.

Reductive elimination of the alkylsilane product, regenerating the catalyst.

For styrene derivatives, the regioselectivity of this process is crucial. The electron-withdrawing trifluoromethyl group at the ortho position of this compound significantly polarizes the double bond. In traditional platinum-catalyzed systems following the Chalk-Harrod pathway, this electronic effect typically directs the silicon atom to the β-carbon (anti-Markovnikov addition) to form the more thermodynamically stable product. mdpi.com

However, the electronic nature of this compound can also promote alternative reaction pathways. Radical mechanisms can compete with or supplant the concerted Chalk-Harrod pathway, especially with certain catalysts or initiators. A radical pathway would involve the generation of a silyl (B83357) radical, which then adds to the styrene. The strong electron-withdrawing CF3 group makes the double bond electron-deficient and thus more susceptible to radical attack. Control experiments in related reactions involving trifluoromethylated alkenes have confirmed the involvement of radical species. acs.org

Furthermore, polar mechanisms involving the generation of a silyl anion have been reported for the formal hydrosilylation of styrenes, leading to exclusive anti-Markovnikov selectivity. pku.edu.cn In such a pathway, a silyl anion adds to the styrene to form a carbanion, which is subsequently protonated. The choice of solvent is critical in these reactions to ensure the carbanion is protonated rather than engaging in side reactions. pku.edu.cn Therefore, while the Chalk-Harrod mechanism is a primary consideration, the specific catalyst system and reaction conditions employed for the hydrosilylation of this compound can lead to competition between concerted, radical, and polar anionic pathways.

Table 2: Comparison of Potential Hydrosilylation Pathways for this compound

| Pathway | Key Intermediate(s) | Expected Regioselectivity | Influencing Factors |

|---|---|---|---|

| Chalk-Harrod | Metal-silyl-hydride complex | Anti-Markovnikov (β-adduct) | Catalyst type (e.g., Pt, Rh), Ligands |

| Radical | Silyl radical, Benzylic radical | Typically Anti-Markovnikov | Radical initiator, Photochemical conditions, Catalyst choice (e.g., Co) researchgate.net |

| Anionic | Silyl anion, Benzylic carbanion | Anti-Markovnikov | Strong base, Polar aprotic solvent (e.g., DMSO) pku.edu.cn |

Enantioselectivity Determining Steps in Asymmetric Catalysis

In asymmetric catalysis, the goal is to produce one enantiomer of a chiral product preferentially over the other. For reactions involving this compound, the enantioselectivity is determined during the stereodifferentiating transition state, where the chiral catalyst, the substrate, and the reagent come together.

The key to high enantioselectivity lies in the ability of the chiral catalyst to create a highly ordered and sterically defined environment around the reacting molecules. For instance, in the asymmetric hydroformylation or hydrogenation of this compound using a chiral rhodium catalyst, the substrate coordinates to the chiral metal complex. umontreal.ca The enantioselectivity is determined by the facial selectivity of either the hydride transfer or the migratory insertion step. The chiral ligands on the metal create distinct energetic pathways for the formation of the (R) and (S) products, with the lower energy pathway being favored.

Several factors are crucial in the enantioselectivity-determining step:

Catalyst-Substrate Complex Formation : The initial binding of this compound to the chiral catalyst is a critical step. The steric and electronic interactions between the substrate (including its bulky and electron-withdrawing -CF3 group) and the chiral ligand dictate the preferred binding geometry.

Transition State Geometry : The subsequent bond-forming step (e.g., C-C, C-H, or C-heteroatom bond formation) proceeds through a diastereomeric transition state. The energy difference between these transition states (ΔΔG‡) directly correlates with the enantiomeric excess (ee) of the product. In the asymmetric cyanotrifluoromethylation of styrenes, for example, the proximity and orientation of the reagents within the chiral environment of the catalyst control the stereochemical outcome. mdpi.com

Reaction Conditions and Intermediates : The concentration of reactants and the presence of achiral intermediates can significantly impact enantioselectivity. In some copper-catalyzed reactions, avoiding side reactions or the influence of achiral copper-boryl or copper-hydride species is essential for maintaining high enantiomeric ratios. nih.gov Optimizing conditions, such as reactant concentrations or catalyst loading, can minimize these deleterious effects and enhance selectivity. nih.govrsc.org

Research has shown that robust catalysts, such as a monolith-supported rhodium complex, can achieve high enantioselectivity (up to 99% ee) in reactions with this compound under continuous flow conditions, demonstrating the feasibility of precise stereochemical control. umontreal.ca

Table 3: Factors Influencing Enantioselectivity in Asymmetric Catalysis of this compound

| Factor | Description | Example Reaction |

|---|---|---|

| Chiral Ligand Structure | The steric bulk and electronic properties of the ligand create a specific chiral pocket that differentiates between prochiral faces of the substrate. | Asymmetric Hydrogenation |

| Metal Center | The choice of metal (e.g., Rh, Cu, Pd) influences coordination geometry and catalytic activity. | Asymmetric Hydrosilylation |

| Substrate-Catalyst Interaction | Non-covalent interactions (e.g., π-stacking, steric repulsion) between the styrene derivative and the catalyst orient the substrate for selective attack. | Asymmetric Epoxidation |

| Reaction Kinetics | The relative rates of formation of the diastereomeric transition states determine the final enantiomeric ratio. | Cu-catalyzed Borylation nih.gov |

Structure Property Relationships in 2 Trifluoromethyl Styrene Polymers and Derivatives

Influence of Trifluoromethyl Group Position on Polymer Properties

The location of the trifluoromethyl group—be it at the ortho (2-), meta (3-), or para (4-) position of the styrene (B11656) monomer—has a profound impact on the physical properties of the corresponding polymer. These effects are primarily due to steric hindrance and the strong electron-withdrawing nature of the -CF3 group.

The glass transition temperature (Tg) is a crucial parameter that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The thermal stability (Td), often reported as the temperature of 10% weight loss, indicates the polymer's resistance to thermal degradation.

The position of the trifluoromethyl group on the phenyl ring of polystyrene has a marked effect on its glass transition temperature. When the bulky CF3 group is substituted at the ortho position, as in poly(2-trifluoromethyl)styrene, the Tg is considerably higher than that of its meta and para counterparts. This increase is attributed to the steric hindrance imposed by the CF3 group's proximity to the polymer backbone, which restricts the segmental mobility of the polymer chains. For instance, poly(2-trifluoromethyl)styrene has been reported to have a Tg of 149 °C. In contrast, poly(3-trifluoromethyl)styrene and poly(4-trifluoromethyl)styrene exhibit lower Tg values of 63 °C and 101 °C, respectively. This demonstrates a clear trend where the ortho-substitution leads to a significant enhancement of the glass transition temperature.